molecular formula C4H4F6 B12656525 1,1,1,2,2,4-Hexafluorobutane CAS No. 161791-32-8

1,1,1,2,2,4-Hexafluorobutane

Cat. No.: B12656525
CAS No.: 161791-32-8
M. Wt: 166.06 g/mol
InChI Key: KSUHRWWSNHJRMY-UHFFFAOYSA-N
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Description

1,1,1,2,2,4-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H2F6. It is a colorless, volatile liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its high stability and low reactivity, making it suitable for use in harsh chemical environments.

Preparation Methods

1,1,1,2,2,4-Hexafluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine to produce 1,1,1,4,4,4-hexafluoro-2-butene. This intermediate is then hydrogenated to yield this compound . Industrial production methods often involve the use of specialized fluorination agents and controlled reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1,1,1,2,2,4-Hexafluorobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less fluorinated derivatives.

    Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include hydrogen, halogenating agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1,2,2,4-Hexafluorobutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,4-hexafluorobutane involves its interaction with various molecular targets and pathways. Due to its high electronegativity and stability, the compound can form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

1,1,1,2,2,4-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts high stability and low reactivity, making it suitable for specialized applications.

Properties

CAS No.

161791-32-8

Molecular Formula

C4H4F6

Molecular Weight

166.06 g/mol

IUPAC Name

1,1,1,2,2,4-hexafluorobutane

InChI

InChI=1S/C4H4F6/c5-2-1-3(6,7)4(8,9)10/h1-2H2

InChI Key

KSUHRWWSNHJRMY-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(C(F)(F)F)(F)F

Origin of Product

United States

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